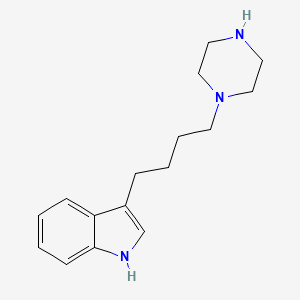

3-(4-piperazin-1-ylbutyl)-1H-indole

Description

Properties

IUPAC Name |

3-(4-piperazin-1-ylbutyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3/c1-2-7-16-15(6-1)14(13-18-16)5-3-4-10-19-11-8-17-9-12-19/h1-2,6-7,13,17-18H,3-5,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXDWAKEXSQZGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Pharmacological Profile of 3-(4-piperazin-1-ylbutyl)-1H-indole

This technical guide provides an in-depth pharmacological and synthetic analysis of 3-(4-piperazin-1-ylbutyl)-1H-indole , a privileged chemical scaffold in neuropsychiatric drug discovery.

Executive Summary

3-(4-piperazin-1-ylbutyl)-1H-indole represents a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for a class of dual-acting serotonergic agents. Structurally, it combines an indole moiety (mimicking serotonin) with a piperazine ring via a flexible butyl linker. This specific architecture is engineered to target both the 5-HT1A receptor (as a partial agonist) and the Serotonin Transporter (SERT) (as an inhibitor).[1]

This scaffold is the structural backbone of the antidepressant Vilazodone and related research ligands (e.g., Roxindole analogs). Its pharmacological value lies in its ability to bridge the orthosteric serotonin binding site and the secondary hydrophobic pocket of the 5-HT1A receptor, offering a tunable platform for designing drugs with antidepressant and anxiolytic properties while minimizing dopaminergic side effects.

Chemical Identity & Properties

The molecule consists of an indole ring substituted at the C3 position with a butyl chain terminating in a piperazine ring.

| Property | Detail |

| IUPAC Name | 3-(4-(piperazin-1-yl)butyl)-1H-indole |

| Molecular Formula | C₁₆H₂₃N₃ |

| Molecular Weight | 257.38 g/mol |

| Key Pharmacophore | Indolylalkylamine (5-HT mimetic) + Basic Nitrogen (Asp116 anchor) |

| LogP (Predicted) | ~2.5 (Lipophilic, BBB permeable) |

| pKa (Piperazine) | ~9.8 (Secondary amine), ~5.4 (Tertiary amine) |

Pharmacodynamics: Mechanism & Binding Profile

The "Dual-Action" Mechanism

This scaffold is designed to modulate the serotonergic system via two synergistic mechanisms:

-

5-HT1A Receptor Partial Agonism: The indole moiety binds to the orthosteric site, activating the G_i/o signaling cascade. This leads to the inhibition of adenylyl cyclase and the opening of GIRK channels, causing hyperpolarization of neurons.

-

SERT Inhibition: The lipophilic butyl linker and the positive charge on the piperazine nitrogen facilitate binding to the serotonin transporter, blocking the reuptake of serotonin from the synaptic cleft.

Structural Basis of Receptor Binding (SAR)

The high affinity of this scaffold for 5-HT1A is driven by specific molecular interactions:

-

The Indole Head: Interacts with the conserved aromatic cluster (Trp3.28, Phe6.51, Phe6.52) in the receptor's transmembrane domains (TM).[2]

-

The Butyl Linker (n=4): This specific length is critical. It functions as a "spacer" that positions the piperazine ring at the optimal distance to interact with the aspartate residue (Asp116 in TM3). Shorter linkers (ethyl/propyl) often shift selectivity toward 5-HT1D or reduce affinity.

-

The Piperazine Nitrogen: At physiological pH, the protonated nitrogen forms a crucial salt bridge with the carboxylate of Asp116 .

-

N4-Substitution (Optimization): While the core scaffold (unsubstituted piperazine) binds with moderate affinity, substituting the distal nitrogen (N4) with bulky aryl groups (e.g., 2-pyridyl, benzofuran) allows the molecule to occupy the secondary hydrophobic pocket , boosting affinity into the sub-nanomolar range (as seen in Vilazodone).

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of the scaffold binding to the 5-HT1A receptor.

Caption: 5-HT1A signaling cascade triggered by the indole-butyl-piperazine scaffold, leading to neuronal hyperpolarization.

Experimental Protocols

Chemical Synthesis

The synthesis of the core scaffold requires a robust reduction strategy to convert the intermediate amide into the final amine without reducing the indole ring.

Methodology:

-

Acylation: React Indole-3-butanoic acid with Piperazine (excess) using a coupling agent (EDC/HOBt) or via the acid chloride method to form the amide intermediate: 1-(4-(1H-indol-3-yl)butanoyl)piperazine.

-

Reduction:

-

Reagent: Lithium Aluminum Hydride (LiAlH₄).

-

Solvent: Anhydrous THF.

-

Procedure: Add the amide dropwise to a suspension of LiAlH₄ in THF at 0°C. Reflux for 4–6 hours.

-

Quench: Use the Fieser method (Water, 15% NaOH, Water) to precipitate aluminum salts.

-

-

Purification: The crude amine is purified via column chromatography (DCM/MeOH/NH₃) or crystallized as a hydrochloride salt.

Radioligand Binding Assay (5-HT1A)

To validate the affinity of the synthesized scaffold.[3]

-

Source Tissue: Rat hippocampal membranes or CHO cells expressing human 5-HT1A.

-

Radioligand: [³H]8-OH-DPAT (0.5–1.0 nM).

-

Non-specific Binding: Defined using 10 µM Serotonin (5-HT) or WAY-100635.[4]

-

Incubation: 60 minutes at 25°C in Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

-

Analysis: Calculate

using the Cheng-Prusoff equation:

Structure-Activity Relationship (SAR) Logic

The following diagram details how structural modifications to this core scaffold alter its pharmacological profile.

Caption: SAR optimization map showing how the core scaffold is modified to enhance potency and selectivity.

Therapeutic Potential

While the unsubstituted molecule is primarily a research tool, its derivatives are clinically significant:

-

Major Depressive Disorder (MDD): The dual mechanism (5-HT1A agonism + SERT inhibition) provides a faster onset of action compared to SSRIs and reduces sexual side effects.

-

Anxiety: 5-HT1A partial agonism desensitizes presynaptic autoreceptors, leading to anxiolytic effects similar to Buspirone but with improved efficacy due to the SERT component.

References

-

Heinrich, T., et al. (2004). Synthesis and Structure-Activity Relationships of Vilazodone and Its Analogs.[5] Journal of Medicinal Chemistry.[2]

-

Sorbera, L.A., et al. (2001). Vilazodone Hydrochloride: Antidepressant 5-HT1A Partial Agonist. Drugs of the Future.

-

Liu, Y., et al. (2022).[6][7] Design, Synthesis and 5-HT1A Binding Affinity of Novel Indole-Piperazine Derivatives. MDPI Molecules.

-

PubChem Compound Summary. (2025). 4-(piperazin-1-yl)-1H-indole and Derivatives. National Center for Biotechnology Information.

Sources

- 1. journaljamps.com [journaljamps.com]

- 2. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs [mdpi.com]

- 3. ricerca.uniba.it [ricerca.uniba.it]

- 4. researchgate.net [researchgate.net]

- 5. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

The Serendipitous Journey and Rational Design of Piperazinylbutylindoles: A Technical Guide to their History and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazinylbutylindole scaffold represents a cornerstone in the development of modern atypical antipsychotics. This in-depth technical guide navigates the historical evolution and discovery of this pivotal chemical class, from the early days of antipsychotic research to the rational design of multi-receptor targeted agents. We will explore the seminal shift from the dopamine hypothesis to the serotonin-dopamine hypothesis, a paradigm change that paved the way for compounds with improved side-effect profiles. This guide will delve into the intricate structure-activity relationships (SAR) that have been meticulously uncovered, and detail the synthetic chemistry strategies employed in the creation of these complex molecules. Furthermore, we will provide an overview of the key experimental protocols that have been instrumental in characterizing their unique pharmacological profiles. This guide is intended to serve as a comprehensive resource for researchers in medicinal chemistry, pharmacology, and drug development, offering insights into the causality behind experimental choices and the logical progression of scientific discovery in this critical therapeutic area.

A Historical Perspective: From Broad Blockade to Targeted Modulation

The story of piperazinylbutylindole derivatives is intrinsically linked to the evolution of our understanding of psychosis, particularly schizophrenia. The first generation of antipsychotics, discovered serendipitously in the 1950s, were primarily phenothiazines and butyrophenones.[1][2] These "typical" antipsychotics, such as chlorpromazine and haloperidol, provided significant relief from the positive symptoms of schizophrenia (e.g., hallucinations and delusions).[3][4] Their mechanism of action was later elucidated to be potent antagonism of the dopamine D2 receptor.[3] However, this strong D2 blockade in the nigrostriatal pathway often led to debilitating extrapyramidal side effects (EPS), including parkinsonism and tardive dyskinesia.[2]

The 1970s marked a pivotal turning point with the introduction of clozapine, the first "atypical" antipsychotic.[1][2] Clozapine demonstrated efficacy against both positive and negative symptoms of schizophrenia with a significantly lower risk of EPS.[2] This superior clinical profile spurred a paradigm shift in antipsychotic drug discovery. Researchers began to investigate what made clozapine "atypical." The key finding was its multi-receptor binding profile; in addition to moderate D2 receptor antagonism, clozapine exhibited potent antagonism at serotonin 5-HT2A receptors.[5][6] This discovery gave rise to the serotonin-dopamine hypothesis , which posited that a balanced antagonism of both D2 and 5-HT2A receptors was crucial for achieving antipsychotic efficacy with a reduced liability for EPS.[6][7][8] This hypothesis became the guiding principle for the rational design of a new generation of atypical antipsychotics, including the piperazinylbutylindole class.

The development of these second-generation antipsychotics (SGAs) in the 1990s, such as risperidone, olanzapine, and quetiapine, further solidified the importance of the D2/5-HT2A antagonism ratio.[6] It was within this fertile scientific landscape that researchers at Pfizer embarked on a program that would ultimately lead to the discovery of ziprasidone, a prototypical piperazinylbutylindole derivative.[9]

The Emergence of the Piperazinylbutylindole Scaffold

The rational drug design efforts of the late 1980s and early 1990s focused on identifying novel chemical scaffolds that could embody the desired dual D2/5-HT2A antagonism. The piperazinylbutylindole structure emerged as a promising candidate. This scaffold incorporates three key pharmacophoric elements:

-

An indole moiety , often substituted, which can interact with various receptors.

-

A central piperazine ring , a common motif in CNS-active drugs that provides a basic nitrogen center for receptor interaction and favorable physicochemical properties.

-

A flexible butyl linker , which spatially orients the indole and piperazine moieties for optimal receptor binding.

While ziprasidone is the most prominent example, the exploration of this chemical space was a broader effort. Early research focused on understanding how modifications to each of these components influenced receptor affinity and functional activity.

Deconstructing the Molecule: Structure-Activity Relationships (SAR)

The optimization of piperazinylbutylindole derivatives has been a testament to the power of medicinal chemistry in fine-tuning molecular interactions. The following sections dissect the key SAR findings for this class.

The Indole Moiety: More Than Just an Anchor

The indole nucleus is not merely a passive scaffold; its substitution pattern is critical for modulating receptor affinity and selectivity.

-

Substitution at the 5-position: This position has been a key site for modification. The introduction of an ethyl linker to the piperazine moiety at this position, as seen in ziprasidone, was found to be optimal for potent D2 and 5-HT2A antagonism.

-

Substitution at the 6-position: A chlorine atom at the 6-position of the oxindole ring, as in ziprasidone, was shown to enhance binding affinity at both D2 and 5-HT2A receptors.

-

Variations of the Indole Core: While the oxindole is a common feature, other indole-based heterocycles have also been explored. The nature of the heterocyclic system can influence the overall electronic and steric properties of the molecule, thereby affecting its receptor interaction profile.

The Piperazine Ring and Butyl Linker: Tuning Affinity and Pharmacokinetics

The N-arylpiperazine motif is a well-established pharmacophore for aminergic G-protein coupled receptors (GPCRs).

-

The Butyl Linker: The four-carbon chain provides the optimal distance and flexibility for the terminal aromatic moiety to engage with the receptor binding pocket. Shorter or longer linkers generally result in a loss of potency.

-

The Terminal Aromatic Group: In the case of ziprasidone, the 1,2-benzisothiazol-3-yl group attached to the piperazine nitrogen is crucial for high affinity. Modifications to this group have been extensively explored to modulate selectivity for different dopamine and serotonin receptor subtypes. For instance, replacing the benzisothiazole with other heterocyclic systems can shift the D2/5-HT2A affinity ratio.

The following table summarizes the general SAR trends for piperazinylbutylindole derivatives:

| Molecular Fragment | Modification | Impact on Activity |

| Indole Ring | Substitution at the 5-position with an ethyl linker | Optimal for D2 and 5-HT2A antagonism |

| Substitution at the 6-position with a halogen | Enhances D2 and 5-HT2A affinity | |

| Butyl Linker | Variation in chain length | Four carbons generally optimal for potency |

| Piperazine Ring | N-substitution with an aromatic/heterocyclic group | Crucial for high-affinity receptor binding |

| Modifications to the terminal aromatic group | Modulates selectivity for D2 vs. 5-HT receptor subtypes |

Synthetic Chemistry: Constructing the Piperazinylbutylindole Core

The synthesis of piperazinylbutylindole derivatives is a multi-step process that requires careful planning and execution. A convergent synthetic strategy is typically employed, involving the preparation of two key intermediates which are then coupled in the final steps.

Synthesis of the Key Intermediates

-

3-(1-Piperazinyl)-1,2-benzisothiazole: This intermediate provides the N-arylpiperazine portion of the final molecule. A common synthetic route involves the reaction of 3-chloro-1,2-benzisothiazole with an excess of piperazine.[10][11][12] The reaction is typically carried out at elevated temperatures in a suitable solvent.

-

5-(2-Chloroethyl)-6-chloro-1,3-dihydro-2H-indol-2-one: This intermediate constitutes the substituted indole fragment. Its synthesis often starts from a substituted aniline and involves a series of reactions to construct the oxindole ring and introduce the chloroethyl side chain.[13][14]

The Final Coupling Step

The final step in the synthesis of many piperazinylbutylindole derivatives, such as ziprasidone, is the N-alkylation of the piperazine nitrogen of 3-(1-piperazinyl)-1,2-benzisothiazole with 5-(2-chloroethyl)-6-chloro-1,3-dihydro-2H-indol-2-one.[15][16] This reaction is typically carried out in the presence of a base, such as sodium carbonate, and a suitable solvent. The use of a phase-transfer catalyst can sometimes improve the reaction efficiency.

The following diagram illustrates a generalized synthetic scheme for piperazinylbutylindole derivatives:

Caption: Generalized synthetic route for piperazinylbutylindole derivatives.

Experimental Protocols: Characterizing Pharmacological Activity

The discovery and development of piperazinylbutylindole derivatives have been heavily reliant on a suite of in vitro and in vivo assays to characterize their pharmacological profiles. A cornerstone of this characterization is the radioligand receptor binding assay.

Radioligand Receptor Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

Objective: To determine the affinity of a test compound for the dopamine D2 and serotonin 5-HT2A receptors.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated.

Step-by-Step Methodology:

-

Receptor Preparation:

-

Cell membranes expressing the human dopamine D2 or serotonin 5-HT2A receptor are prepared from cultured cells (e.g., HEK293 or CHO cells) transfected with the corresponding receptor gene.

-

The cells are harvested, homogenized, and centrifuged to isolate the cell membranes, which are then stored at -80°C.

-

-

Assay Buffer Preparation:

-

A suitable buffer is prepared, typically containing Tris-HCl, MgCl2, and other salts to maintain a physiological pH and ionic environment.

-

-

Radioligand Preparation:

-

A high-affinity radiolabeled ligand for the target receptor is selected (e.g., [3H]spiperone for D2 receptors or [3H]ketanserin for 5-HT2A receptors).

-

The radioligand is diluted in the assay buffer to a concentration typically at or below its dissociation constant (Kd).

-

-

Test Compound Preparation:

-

The piperazinylbutylindole derivative to be tested is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the assay buffer to create a range of concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, the following are added in order:

-

Assay buffer

-

Test compound or vehicle (for total binding)

-

Non-specific binding control (a high concentration of a known unlabeled ligand)

-

Radioligand

-

Receptor membrane preparation

-

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification of Radioactivity:

-

The filter mats are dried, and a scintillation cocktail is added to each filter.

-

The radioactivity retained on the filters is counted using a liquid scintillation counter.

-

-

Data Analysis:

-

The raw data (counts per minute) are used to calculate the percentage of specific binding for each concentration of the test compound.

-

The data are then plotted as a dose-response curve, and the IC50 value is determined using non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The following diagram illustrates the workflow of a typical radioligand receptor binding assay:

Caption: Workflow for a radioligand receptor binding assay.

Conclusion: A Legacy of Rational Design and Therapeutic Advancement

The history and discovery of piperazinylbutylindole derivatives exemplify a successful interplay of serendipitous observation and rational drug design. The journey from the broad-spectrum activity of first-generation antipsychotics to the targeted multi-receptor profiles of atypicals like ziprasidone has been a long and scientifically rigorous one. The elucidation of the serotonin-dopamine hypothesis provided the crucial theoretical framework that enabled medicinal chemists to design molecules with improved efficacy and tolerability. The systematic exploration of structure-activity relationships within the piperazinylbutylindole scaffold has yielded potent and selective compounds that have had a profound impact on the treatment of schizophrenia and other psychotic disorders. The synthetic strategies developed for this class have become a part of the standard repertoire of medicinal chemistry. As our understanding of the complex neurobiology of psychiatric disorders continues to evolve, the lessons learned from the discovery of piperazinylbutylindole derivatives will undoubtedly continue to inspire the development of the next generation of CNS therapeutics.

References

-

Liljefors T, Bøgesø KP. A structure-activity study of four dopamine D-1 and D-2 receptor antagonists, representing the phenylindan, -indene, and -indole structural classes of compounds. J Med Chem. 1993 Oct 1;36(20):2878-85. Available from: [Link]

- US Patent 5861511A, Process for preparation of 3 piperazinylbenzisothiazoles.

-

Kavitha S, et al. Synthesis, anti-proliferative and genotoxicity studies of 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones and 6-chloro-5-(2-chloroethyl)-3-(alkyl/ary-2-ylidene)indolin-2-ones. Eur J Med Chem. 2016 Oct 4;121:221-231. Available from: [Link]

- US Patent 6111105A, Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.

-

Zhen X, et al. Structure−Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol. J Med Chem. 2008 Oct 9;51(19):6095-109. Available from: [Link]

-

Zhen X, et al. Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol. J Med Chem. 2008 Oct 9;51(19):6095-109. Available from: [Link]

-

ResearchGate. Synthesis of 3‐(piperazin‐1‐yl) benzo[d]isothiazole‐linked,3,4‐oxadiazoles and 1,2,4‐triazoles. Available from: [Link]

-

Zhen X, et al. Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol. J Med Chem. 2008 Oct 9;51(19):6095-109. Available from: [Link]

-

Bymaster FP, et al. Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology. 1996 May;14(5):309-19. Available from: [Link]

-

Singh P, et al. Design and synthesis of N-acyl and dimeric N-Arylpiperazine derivatives as potential antileishmanial agents. Bioorg Chem. 2023 Aug;137:106593. Available from: [Link]

-

Antonio CB, et al. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Pharmaceuticals (Basel). 2022 Aug 12;15(8):998. Available from: [Link]

-

Ichikawa J, Meltzer HY. Psychopharmacology of atypical antipsychotic drugs: From the receptor binding profile to neuroprotection and neurogenesis. Prog Neuropsychopharmacol Biol Psychiatry. 2005 Sep;29(8):1185-95. Available from: [Link]

- US Patent 5312925A, Monohydrate of 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-ethyl)-6-chloro-1,3-dihydro-2h-indol-2-one.

-

SIELC Technologies. 6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one. Available from: [Link]

-

Stahl SM. Clinician's Guide to Understanding Atypical Antipsychotic Drug Receptor Binding Properties. Available from: [Link]

-

ResearchGate. Receptor binding profiles of atypical antipsychotic drugs. Available from: [Link]

-

ResearchGate. Complementary synthetic strategies for piperazine diversification. Available from: [Link]

-

Stahl SM. Antipsychotic Drug Development in the Pre-Human-Genome Era: A Full Circle. J Clin Psychiatry. 2001;62(9):668-9. Available from: [Link]

-

Schaller D, et al. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Int J Mol Sci. 2022 Jul 11;23(14):7668. Available from: [Link]

-

ResearchGate. A general and convenient synthesis of N-aryl piperazines. Available from: [Link]

-

Chokhawala K, Stevens L. Atypical Antipsychotic Agents. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link] atypical/

-

Defensive Publications Series. Process for the preparation of 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one or Ziprasidone. 2021 Jan 11. Available from: [Link]

-

Wang Y, et al. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. J Enzyme Inhib Med Chem. 2026 Jan 27;41(1):2616556. Available from: [Link]

-

Pillai A, et al. The story of antipsychotics: Past and present. J Postgrad Med. 2017 Jan-Mar;63(1):3-4. Available from: [Link]

-

Jones HM, Pilowsky LS. The development of antipsychotic drugs. Br Med Bull. 2002;63:167-78. Available from: [Link]

-

Howes OD, et al. Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives. Front Psychiatry. 2022 Jun 16;13:898952. Available from: [Link]

-

Jibson MD. Seventy Years of Antipsychotic Development: A Critical Review. Pharmaceuticals (Basel). 2023 Jan 4;16(1):79. Available from: [Link]

-

de Esch IJP, et al. Non-imidazole histamine H3 ligands, part IV: SAR of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. Bioorg Med Chem. 2009 Apr 15;17(8):3191-200. Available from: [Link]

Sources

- 1. The story of antipsychotics: Past and present - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The development of antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Seventy Years of Antipsychotic Development: A Critical Review [mdpi.com]

- 5. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. brain-health.co [brain-health.co]

- 8. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. preskorn.com [preskorn.com]

- 10. 3-Piperazinyl-1,2-benzisothiazole hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. 3-(1-Piperazinyl)-1,2-benzisothiazole synthesis - chemicalbook [chemicalbook.com]

- 12. US5861511A - Process for preparation of 3 piperazinylbenzisothiazoles - Google Patents [patents.google.com]

- 13. Synthesis, anti-proliferative and genotoxicity studies of 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones and 6-chloro-5-(2-chloroethyl)-3-(alkyl/ary-2-ylidene)indolin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one | SIELC Technologies [sielc.com]

- 15. US5312925A - Monohydrate of 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one-hydrochloride - Google Patents [patents.google.com]

- 16. tdcommons.org [tdcommons.org]

Therapeutic potential of 3-(4-piperazin-1-ylbutyl)-1H-indole in neuropsychiatry

An In-depth Technical Guide to the Therapeutic Potential of Indole-Piperazine Compounds in Neuropsychiatry: A Case Study on a 3-(4-piperazin-1-ylbutyl)-1H-indole Scaffold

Authored by a Senior Application Scientist

Foreword

The confluence of an indole nucleus, a flexible butyl linker, and a piperazine moiety represents a privileged scaffold in modern neuropharmacology. This guide delves into the therapeutic potential of compounds built upon the 3-(4-piperazin-1-ylbutyl)-1H-indole framework. While this specific chemical entity is not extensively documented as a standalone therapeutic, its core structure is emblematic of a class of highly successful and promising neuropsychiatric agents. We will, therefore, use this scaffold as a model to explore the mechanistic principles, preclinical evaluation, and potential therapeutic applications of related compounds, drawing parallels with well-established drugs that share these key structural features. This document is intended for researchers, medicinal chemists, and drug development professionals actively working to create the next generation of treatments for complex neuropsychiatric disorders.

Part 1: The Molecular Logic of the Indole-Piperazine Scaffold

The therapeutic promise of the 3-(4-piperazin-1-ylbutyl)-1H-indole scaffold lies in its elegant combination of pharmacophores, each contributing to a multi-target engagement profile that is increasingly sought after in neuropsychiatry.

The Indole Nucleus: A Serotonergic Anchor

The indole ring is a cornerstone of neuropharmacology, largely due to its structural similarity to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). This mimicry allows indole-based compounds to interact with a wide array of serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7) and the serotonin transporter (SERT). The specific substitution at the 3-position of the indole ring is a critical determinant of pharmacological activity, often serving as the attachment point for a side chain that further modulates receptor affinity and selectivity.

The Piperazine Ring: A Versatile Modulator of Receptor Interaction

The terminal piperazine group is another key feature, known for its ability to interact with a diverse set of G-protein coupled receptors (GPCRs) and transporters. Depending on the substitution on its distal nitrogen atom, the piperazine moiety can confer affinity for dopamine (D2, D3), adrenergic (α1, α2), and various serotonin receptors. This "promiscuity" is not a liability but rather a strategic advantage, enabling the design of multi-modal drugs that can address the complex, overlapping symptom domains of disorders like depression and schizophrenia.

The Butyl Linker: Tuning Affinity and Pharmacokinetics

The four-carbon (butyl) chain connecting the indole and piperazine provides optimal spatial orientation for the two pharmacophores to engage their respective binding pockets. The length and flexibility of this linker are critical for achieving high-affinity interactions. Furthermore, the lipophilicity of the alkyl chain influences the compound's pharmacokinetic properties, including its ability to cross the blood-brain barrier, its metabolic stability, and its half-life.

Part 2: Preclinical Evaluation Workflow for Novel Indole-Piperazine Analogs

The journey from a promising chemical scaffold to a potential clinical candidate involves a rigorous and systematic preclinical evaluation process. This section outlines the key experimental workflows, emphasizing the rationale behind each step.

Primary Screening: Receptor Binding and Functional Assays

The initial step is to characterize the compound's interaction with a panel of CNS targets. This provides a "fingerprint" of its pharmacological profile.

2.1.1 Radioligand Binding Assays

This classic technique quantifies the affinity of the test compound for specific receptors and transporters.

Protocol: SERT, DAT, and NET Radioligand Binding Assay

-

Preparation of Membranes: Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for SERT) or cultured cells expressing the target transporter in ice-cold assay buffer. Centrifuge to pellet the membranes and wash to remove endogenous ligands.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-WIN 35,428 for DAT, [³H]-nisoxetine for NET), and varying concentrations of the test compound (e.g., 3-(4-piperazin-1-ylbutyl)-1H-indole).

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Calculate the inhibition constant (Ki) by fitting the concentration-response data to a one-site competition model using non-linear regression. The Ki value represents the affinity of the compound for the target.

2.1.2 Functional Assays

Binding affinity does not reveal whether a compound is an agonist, antagonist, or inverse agonist. Functional assays are therefore essential.

Protocol: 5-HT1A Receptor [³⁵S]GTPγS Binding Assay (A measure of G-protein activation)

-

Membrane Preparation: Use membranes from cells stably expressing the human 5-HT1A receptor.

-

Assay Mixture: Combine the membranes, the test compound, GDP, and [³⁵S]GTPγS in an assay buffer.

-

Incubation: Incubate at 30°C for 60 minutes. In the presence of an agonist, the receptor undergoes a conformational change that stimulates the binding of [³⁵S]GTPγS to G-proteins.

-

Separation and Quantification: Terminate the reaction and separate bound from free [³⁵S]GTPγS as described for radioligand binding.

-

Data Analysis: Plot the stimulated binding against the concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) relative to a known full agonist like 5-CT.

Table 1: Hypothetical Pharmacological Profile for a 3-(4-piperazin-1-ylbutyl)-1H-indole Analog

| Target | Binding Affinity (Ki, nM) | Functional Activity |

| SERT | 1.5 | Potent Inhibitor |

| 5-HT1A Receptor | 2.5 | Partial Agonist |

| 5-HT3 Receptor | 10.2 | Antagonist |

| 5-HT7 Receptor | 19.8 | Antagonist |

| D2 Receptor | 85.0 | Weak Antagonist |

| NET | 150.0 | Weak Inhibitor |

In Vivo Target Engagement and Neurochemical Effects

After in vitro characterization, it is crucial to confirm that the compound reaches its targets in the brain and exerts the expected neurochemical effects.

2.2.1 In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing direct evidence of a drug's mechanism of action.

Protocol: In Vivo Microdialysis for Serotonin and Dopamine

-

Surgical Implantation: Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula targeting a specific brain region (e.g., the prefrontal cortex or nucleus accumbens).

-

Recovery: Allow the animal to recover from surgery for several days.

-

Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples every 20-30 minutes for at least 2 hours to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer the test compound (e.g., via subcutaneous or intraperitoneal injection).

-

Post-Dose Collection: Continue collecting dialysate samples for several hours to monitor changes in neurotransmitter concentrations.

-

Analysis: Analyze the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify serotonin, dopamine, and their metabolites.

-

Data Interpretation: An effective SERT inhibitor is expected to significantly increase extracellular serotonin levels. Modulation of other receptors (e.g., 5-HT1A agonism) may temper this increase, providing a more nuanced neurochemical profile.

Behavioral Models: Assessing Therapeutic Potential

The final stage of preclinical evaluation involves testing the compound in animal models that recapitulate certain aspects of human neuropsychiatric disorders.

2.3.1 Models of Depression

-

Forced Swim Test (FST): This test assesses behavioral despair. An effective antidepressant will reduce the amount of time the animal spends immobile.

-

Chronic Mild Stress (CMS): This model induces anhedonia, a core symptom of depression. The reversal of anhedonia (e.g., restoration of sucrose preference) by chronic drug administration is a strong indicator of antidepressant-like efficacy.

2.3.2 Models of Anxiety

-

Elevated Plus Maze (EPM): This model is based on the conflict between the rodent's natural tendency to explore and its fear of open, elevated spaces. Anxiolytic compounds increase the time spent in the open arms of the maze.

2.3.3 Models of Cognition

-

Novel Object Recognition (NOR) Test: This test assesses learning and memory. A compound that enhances cognitive function will increase the time the animal spends exploring a novel object compared to a familiar one.

Part 3: Visualization of Key Pathways and Workflows

Diagram: Proposed Multi-Modal Mechanism of Action

This diagram illustrates how a compound with the hypothetical profile in Table 1 could exert its therapeutic effects through simultaneous engagement of multiple targets.

Caption: Multi-modal action of an indole-piperazine compound.

Diagram: Preclinical Drug Discovery Workflow

This flowchart outlines the logical progression of experiments from initial screening to in vivo behavioral testing.

Caption: Workflow for preclinical evaluation of neuropsychiatric drug candidates.

Part 4: Therapeutic Rationale and Future Directions

A multi-modal compound based on the 3-(4-piperazin-1-ylbutyl)-1H-indole scaffold holds significant promise for treating complex neuropsychiatric conditions. By combining SERT inhibition with nuanced modulation of key serotonin receptors (e.g., 5-HT1A partial agonism, 5-HT3 and 5-HT7 antagonism), such a molecule could offer several advantages over traditional selective serotonin reuptake inhibitors (SSRIs):

-

Faster Onset of Action: Direct agonism at 5-HT1A receptors may bypass the delay associated with the desensitization of autoreceptors required for SSRIs to work.

-

Improved Tolerability: Antagonism at the 5-HT3 receptor is a clinically validated mechanism for reducing nausea and vomiting, common side effects of serotonergic agents.

-

Pro-Cognitive Effects: Blockade of 5-HT7 receptors has been shown in preclinical models to enhance learning and memory, potentially addressing the cognitive deficits often seen in depression and other disorders.

-

Broader Efficacy: The ability to modulate multiple symptom domains (mood, anxiety, cognition) through a single molecule could provide a more comprehensive treatment for heterogeneous disorders like Major Depressive Disorder.

Future research should focus on optimizing the balance of activities at these different targets to maximize therapeutic benefit while minimizing off-target effects. The strategic exploration of substitutions on both the indole and piperazine rings will continue to yield novel candidates with refined pharmacological profiles, pushing the boundaries of neuropsychiatric medicine.

References

- Note: As "3-(4-piperazin-1-ylbutyl)-1H-indole" is a model scaffold without specific, dedicated literature, the following references are provided to support the scientific principles and methodologies described in this guide. They represent authoritative sources for the concepts of multi-modal pharmacology and the experimental techniques discussed.

-

Title: The discovery of vortioxetine: a novel, multimodal antidepressant. Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Radioligand binding assays: what's in a name? Source: British Journal of Pharmacology URL: [Link]

-

Title: The forced swim test as a model of depressive-like behavior. Source: Journal of Visualized Experiments (JoVE) URL: [Link]

-

Title: In vivo microdialysis for the study of psychotropic drugs. Source: Methods in Molecular Biology URL: [Link]

-

Title: 5-HT7 Receptors as a Potential Target for the Treatment of Cognitive Deficits in Schizophrenia. Source: Frontiers in Pharmacology URL: [Link]

A Technical Guide to the Biological Activity of the 3-(4-Piperazin-1-ylbutyl)-1H-indole Scaffold

Abstract: The 3-(4-piperazin-1-ylbutyl)-1H-indole framework represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its unique combination of a biologically versatile indole nucleus, a flexible butyl linker, and a readily functionalized piperazine ring has enabled the development of a multitude of compounds with significant biological activity.[1][2][3] This technical guide provides an in-depth review of the diverse pharmacological profiles associated with this scaffold. We will explore its primary role as a modulator of central nervous system (CNS) targets, particularly dopamine and serotonin receptors, which underpins its investigation for antipsychotic and antidepressant applications.[4][5][6] Furthermore, we will delve into an emergent and distinct area of research: the potent cytotoxic activity of these derivatives against various human cancer cell lines.[7][8][9] The narrative will focus on elucidating the structure-activity relationships (SAR), detailing the mechanisms of action, and providing field-proven experimental protocols for the evaluation of these compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful chemical architecture for therapeutic innovation.

Section 1: Introduction to the Indole-Piperazine Privileged Scaffold

The strategic combination of the indole and piperazine moieties, connected by an alkyl chain, has proven to be a highly successful strategy in the design of multi-target ligands. This framework's conformational flexibility and the specific electronic properties of its components allow it to interact with a wide range of biological targets.

The Significance of the Indole Moiety in Medicinal Chemistry

The indole ring is a ubiquitous heterocyclic structure found in numerous natural products, amino acids (e.g., tryptophan), and neurotransmitters (e.g., serotonin).[1][10] Its aromatic, planar structure and the presence of an N-H group for hydrogen bonding make it an excellent pharmacophore for interacting with protein binding sites.[2] Indole derivatives are known to possess a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making the indole nucleus a cornerstone of drug discovery.[1][10]

The Piperazine Ring as a Versatile Pharmacophore

Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This simple scaffold is a key component in numerous approved drugs, primarily due to its unique physicochemical properties.[11] The two nitrogen atoms can be functionalized to modulate properties like basicity, lipophilicity, and receptor interaction. The protonatable nitrogens at physiological pH allow for crucial ionic interactions with acidic residues (like aspartate) in receptor binding pockets, a common feature for aminergic G-protein coupled receptors (GPCRs).[3][12]

The 3-(4-Piperazin-1-ylbutyl)-1H-indole Core: A Multi-Target Framework

The archetypal structure combines the indole "head," a four-carbon "linker," and an aryl-substituted piperazine "tail." This specific arrangement has been extensively optimized for CNS targets. Structure-activity relationship studies have consistently shown that the butyl linker is optimal for achieving high affinity and selectivity for dopamine D2-like receptors.[4][13] The aryl group attached to the distal piperazine nitrogen is a critical determinant of the compound's overall affinity and its selectivity profile across different receptors.[4][12] This modular design allows medicinal chemists to fine-tune the pharmacological profile by modifying each of the three components.

Section 2: Central Nervous System (CNS) Activity

The most extensively studied application of the 3-(4-piperazin-1-ylbutyl)-1H-indole scaffold is in the treatment of CNS disorders, particularly schizophrenia. The efficacy of these compounds is rooted in their ability to modulate multiple neurotransmitter systems simultaneously.

Mechanism of Action: D2/5-HT Receptor Modulation for Atypical Antipsychotic Effects

Many derivatives based on this scaffold exhibit a pharmacological profile characteristic of atypical (or third-generation) antipsychotics. This profile involves a combination of dopamine D2 receptor antagonism and potent interactions with various serotonin (5-HT) receptor subtypes. This multi-target engagement is believed to be responsible for efficacy against the positive and negative symptoms of schizophrenia while minimizing the extrapyramidal side effects (EPS) associated with older, typical antipsychotics.[6][14]

The arylpiperazine moiety connected by a butyl linker is a well-established pharmacophore for dopamine D2-like receptors (D2, D3, D4).[4][12] Compounds based on the 3-(4-piperazin-1-ylbutyl)-1H-indole scaffold typically display high affinity for these receptors, with Ki values often in the low nanomolar range.[4][15] Antagonism at the D2 receptor in the mesolimbic pathway is the primary mechanism for alleviating the positive symptoms of psychosis. Affinity for D3 and D4 receptors may also contribute to the overall therapeutic profile and cognitive benefits.[13]

A key feature of atypical antipsychotics is high affinity for serotonin receptors, particularly 5-HT2A and 5-HT1A.[5] 5-HT2A receptor antagonism is thought to mitigate EPS and may improve negative symptoms and cognitive function.[6][16] Concurrently, partial agonism at 5-HT1A receptors can contribute to antidepressant and anxiolytic effects, further broadening the therapeutic utility of these compounds.[11] The indole nucleus itself shares structural similarities with serotonin, contributing to the scaffold's inherent affinity for these receptors.

Structure-Activity Relationship (SAR) for CNS Targets

The affinity and selectivity of these compounds can be rationally tuned:

-

Arylpiperazine Moiety: This is the most critical element for SAR. Substitutions on the phenyl ring dictate receptor selectivity. For instance, 2,3-dichloro or 2-methoxyphenyl groups often enhance affinity and selectivity for the D3 receptor over the D2 receptor.[13][17]

-

Alkyl Linker: A butyl (four-carbon) chain is consistently found to be optimal for high affinity at D2-like receptors.[13] Shortening or lengthening the chain typically reduces potency.

-

Indole Core: While often unsubstituted, modifications to the indole ring can also influence activity. For example, introducing a methyl group at the 2-position of the indole can increase selectivity for 5-HT2 receptors.[16]

| Compound Analogue | D2 Ki (nM) | D3 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference |

| Phenylpiperazine | 724 | 490 | - | - | [15] |

| 2-Methoxyphenylpiperazine | 53 | - | - | - | [4] |

| 2,3-Dichlorophenylpiperazine | - | 0.12 - 0.35 | - | - | [17] |

| 6-Fluorobenzothienylpiperazine | High Affinity | High Affinity | High Affinity | High Affinity | [6] |

| Table 1: Representative receptor binding affinities (Ki) for key 3-(4-arylpiperazin-1-ylbutyl)-1H-indole analogues and related structures. Note: Data is compiled from multiple sources and direct comparison should be made with caution due to varying experimental conditions. |

Section 3: Anticancer and Cytotoxic Activity

Beyond their well-documented CNS effects, a growing body of evidence highlights the potential of indole-piperazine derivatives as potent cytotoxic agents. This activity appears to be mechanistically distinct from their receptor modulation in the brain.

Activity Against Specific Cancer Cell Lines

Several studies have demonstrated that derivatives of the core indole-piperazine scaffold exhibit significant cell growth inhibitory activity in vitro.[8][9] This cytotoxicity has been observed across a panel of human tumor cell lines, with particular efficacy noted against liver (HUH7), breast (MCF7), and colon (HCT-116) cancers.[7][9] In some cases, the potency of these compounds, measured by their IC50 values, was found to be comparable or even superior to the standard chemotherapeutic agent 5-fluorouracil.[8]

Potential Mechanisms: Sigma Receptor Modulation and Apoptosis Induction

The precise anticancer mechanism is still under investigation, but two primary pathways have been implicated:

-

Sigma (σ) Receptor Binding: Certain 1-{3-[4-(substitutedphenyl)piperazin-1-yl]propyl}-1H-indole derivatives have shown high affinity and selectivity for σ2 receptors.[7] Sigma receptors are overexpressed in many types of tumor cells and are involved in regulating cell proliferation, survival, and motility. Ligands that bind to these receptors can disrupt these processes and induce cell death.

-

Apoptosis Induction: Potent compounds in this class have been shown to induce morphological changes characteristic of apoptosis, such as nuclear condensation and fragmentation.[18] This suggests that they activate programmed cell death pathways within the cancer cells, leading to their elimination.

Structure-Activity Relationship (SAR) for Cytotoxicity

The SAR for anticancer activity highlights the importance of the substitution pattern on the arylpiperazine moiety.

-

Compounds with dihalo-substituents , particularly 3,4-dichlorophenyl or 3,4-dichlorobenzyl groups on the piperazine ring, consistently demonstrate the most potent cytotoxic activity across multiple cell lines.[7][8][9]

-

The position of the piperazine linker on the indole ring also matters. Mannich bases with the linker at the 3-position of the indole often show strong activity.[8][9]

| Compound Analogue (Substituent on Piperazine) | HUH7 IC50 (µM) | MCF7 IC50 (µM) | HCT-116 IC50 (µM) | Reference |

| 3,4-Dichlorobenzyl | 3.42 | - | - | [9] |

| 3,4-Dichlorophenyl | Potent Activity | Potent Activity | Potent Activity | [8] |

| 4-Fluorophenyl | - | >100 | >100 | [7] |

| Phenyl | - | >100 | >100 | [7] |

| Table 2: Summary of cytotoxic potency (IC50) for key analogues against various human cancer cell lines. Lower values indicate higher potency. |

Section 4: Key Experimental Protocols for Biological Evaluation

To ensure reproducibility and reliability, the following section details standardized protocols for assessing the primary biological activities of 3-(4-piperazin-1-ylbutyl)-1H-indole derivatives.

In Vitro Assay: Radioligand Binding for Receptor Affinity Determination

This protocol is fundamental for determining a compound's binding affinity (Ki) for a specific receptor target, such as the dopamine D2 receptor. The principle is competitive displacement of a known radiolabeled ligand.

-

Objective: To quantify the affinity of a test compound for a target receptor.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing the human receptor of interest (e.g., hD2R).[17]

-

Non-specific binding control: Haloperidol (10 µM) or similar unlabeled antagonist.

-

Test compounds dissolved in DMSO, then diluted in assay buffer.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates and glass fiber filters.

-

Scintillation counter and scintillation fluid.

-

-

Step-by-Step Methodology:

-

Preparation: Prepare serial dilutions of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

Incubation: In each well of the microplate, add:

-

50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control OR 50 µL of test compound dilution.

-

50 µL of the radioligand at a final concentration near its Kd value.

-

100 µL of the cell membrane preparation.

-

-

Equilibration: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.[15]

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. impactfactor.org [impactfactor.org]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of a series of novel (piperazinylbutyl)thiazolidinone antipsychotic agents related to 3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5- trimethyl-4-thiazolidinone maleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro Evaluation of Novel Indole-Based Sigma Receptors Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]

- 10. pcbiochemres.com [pcbiochemres.com]

- 11. ijrrjournal.com [ijrrjournal.com]

- 12. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs [mdpi.com]

- 13. Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Document: Structure-activity relationships of a series of novel (piperazinylbutyl)thiazolidinone antipsychotic agents related to 3-[4-[4-(6-fluoroben... - ChEMBL [ebi.ac.uk]

- 15. BindingDB BDBM82354 1-{3-[4-(substitutedphenyl)piperazin1-yl]propyl}-1 H-indole, 4c [bindingdb.org]

- 16. Selective, centrally acting serotonin 5-HT2 antagonists. 2. Substituted 3-(4-fluorophenyl)-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Modular Synthesis of 3-(4-piperazin-1-ylbutyl)-1H-indole Scaffolds

Abstract & Strategic Overview

The 3-(4-piperazin-1-ylbutyl)-1H-indole moiety acts as a privileged pharmacophore in neuropsychiatric drug discovery, serving as the core scaffold for high-affinity serotonin (5-HT) and dopamine receptor modulators (e.g., Vilazodone).

Synthesizing this motif presents a specific regiochemical challenge: selective C3-alkylation of the indole ring while avoiding the kinetically favored N1-alkylation. While direct alkylation of indole with 1,4-dibromobutane often yields mixtures of N1- and C3-substituted products, this guide details a robust Acylation-Reduction-Substitution (ARS) protocol. This pathway guarantees C3-regioselectivity through a Friedel-Crafts mechanism, followed by a chemoselective ionic hydrogenation that preserves the terminal halogen for the final piperazine coupling.

Key Advantages of this Protocol:

-

Regio-fidelity: >98% C3-selectivity via Aluminum Chloride (

) catalysis. -

Chemoselectivity: Use of Sodium Borohydride/Trifluoroacetic acid (

/TFA) specifically reduces the benzylic ketone without dehalogenating the terminal alkyl chloride. -

Scalability: Avoids pyrophoric lithium aluminum hydride (LAH) in the reduction step.

Reaction Pathway Visualization

The following flow diagram illustrates the critical intermediates and decision points in the synthesis.

Figure 1: The Acylation-Reduction-Substitution (ARS) pathway ensures C3 selectivity and preserves the alkyl chloride for the final coupling.

Detailed Experimental Protocols

Phase 1: Friedel-Crafts Acylation (C3-Functionalization)

Objective: Install the 4-carbon chain at the C3 position.

Mechanism: Electrophilic Aromatic Substitution (

-

Reagents:

-

Indole (1.0 equiv)

-

4-Chlorobutyryl chloride (1.2 equiv)

-

Aluminum Chloride (

) (1.2 equiv) -

Solvent: Dichloromethane (DCM) or Nitromethane (

)

-

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, addition funnel, and internal thermometer.

-

Solvation: Dissolve Indole (e.g., 10.0 g, 85 mmol) in anhydrous DCM (100 mL). Cool the solution to 0–5 °C using an ice/salt bath.

-

Catalyst Addition: Add

(11.4 g, 85 mmol) portion-wise. Note: The solution may turn red/brown, indicating the formation of the active complex. -

Acylation: Add 4-chlorobutyryl chloride (14.4 g, 102 mmol) dropwise over 30 minutes. Crucial: Maintain internal temperature < 5 °C to prevent N-acylation or polymerization.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Quench: Pour the reaction mixture slowly into crushed ice/HCl (1M).

-

Workup: Extract with DCM (3x), wash organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water or Toluene.

Phase 2: Ionic Hydrogenation (Ketone Reduction)

Objective: Reduce the benzylic ketone to a methylene group without reducing the terminal alkyl chloride.

Why this method? Standard catalytic hydrogenation (

-

Reagents:

Protocol:

-

Dissolution: Dissolve Intermediate 1 (5.0 g) in TFA (25 mL) at 0 °C . Caution: Exothermic.

-

Reduction: Add

pellets (pellets are preferred over powder to control gas evolution) portion-wise over 1 hour.-

Mechanism Note: TFA protonates the ketone oxygen, activating it; Borohydride delivers the hydride.

-

-

Digestion: Stir at RT for 2–4 hours.

-

Quench: Slowly pour into ice water. Basify to pH 8–9 using 50% NaOH solution. Caution: Violent gas evolution.

-

Isolation: Extract with Ethyl Acetate. The product, 3-(4-chlorobutyl)-1H-indole , is typically obtained as a waxy solid or oil and can often be used directly without column chromatography if purity >95%.

Phase 3: Finkelstein-Assisted Piperazine Alkylation

Objective: Couple the piperazine ring via

-

Reagents:

-

3-(4-chlorobutyl)-1H-indole (1.0 equiv)

-

Piperazine (5.0 equiv) - Excess is critical to prevent bis-alkylation (dimer formation).

-

Potassium Iodide (KI) (0.5 equiv) - Catalyst.

-

Potassium Carbonate (

) (2.0 equiv) -

Solvent: Acetonitrile (

) or DMF.

-

Protocol:

-

Mixture: In a reaction vessel, combine the chloro-indole intermediate, anhydrous

, and KI in Acetonitrile. -

Amine Addition: Add Piperazine (5 equivalents).

-

Reflux: Heat to reflux (80–82 °C) for 12–18 hours.

-

Mechanistic Insight: KI converts the alkyl chloride to a transient alkyl iodide (Finkelstein reaction), which is a superior leaving group (

vs

-

-

Workup: Filter off inorganic salts while hot. Concentrate the filtrate.

-

Purification:

-

The residue contains the product and excess piperazine.

-

Dissolve in DCM and wash with water (excess piperazine is water-soluble).

-

Optional: Form the hydrochloride salt by adding HCl/Ether to precipitate the 3-(4-piperazin-1-ylbutyl)-1H-indole dihydrochloride .

-

Data Summary & Validation

Physicochemical Validation Table

| Parameter | Intermediate 1 (Ketone) | Intermediate 2 (Alkyl Chloride) | Final Product (Free Base) |

| Appearance | Off-white crystalline solid | Yellowish oil/waxy solid | Pale yellow solid |

| Approx. MP | 128–132 °C | 58–62 °C | 98–102 °C |

| Key 1H NMR Signal | |||

| Key IR Band | ~1640 | Absence of C=O | ~3300 |

| Mass Spec (M+H) | 222.1 (for unsubstituted) | 208.1 (for unsubstituted) | 258.2 (for unsubstituted) |

Troubleshooting Guide

-

Issue: Low yield in Step 1 (Acylation).

-

Cause: Moisture in

or temperature > 5°C. -

Fix: Use fresh anhydrous

and strictly control cooling.

-

-

Issue: Dimer formation in Step 3 (Indole-Linker-Piperazine-Linker-Indole).

-

Cause: Insufficient excess of piperazine.

-

Fix: Increase piperazine ratio to 8-10 equivalents; the excess is easily recovered via aqueous wash.

-

References

-

Hu, B., et al. (2012).[6] "Process Development and Scale-Up Synthesis of the Antidepressant Drug Vilazodone." Organic Process Research & Development, 16(9), 1552–1557.

- Core reference for the NaBH4/TFA reduction methodology.

-

Heinrich, T., et al. (2004). "Synthesis and Structure-Activity Relationship of 3-(4-Piperazin-1-ylbutyl)indoles as 5-HT Reuptake Inhibitors." Journal of Medicinal Chemistry, 47(19), 4684–4692.

- Primary source for the biological relevance and general synthetic p

-

Sorbera, L.A., et al. (2001). "Vilazodone Hydrochloride."[3][5] Drugs of the Future, 26(3), 247.

- Provides context on the pharmacological applic

-

Patent CN102659660B. (2014). "Preparation method and application of 3-(4-chlorobutyl)-5-cyano-1H-indole."

- Detailed industrial protocol for the ionic hydrogen

Sources

- 1. 3-(4-Chlorobutyl)-1-tosyl-1H-indole-5-carbonitrile | C20H19ClN2O2S | CID 71472701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US9533949B2 - Processes for the preparation of 3-alkyl indoles - Google Patents [patents.google.com]

- 4. CN102659660B - Preparation method and application of 3-(4-chlorobutyl)-5-cyano-1H-indole - Google Patents [patents.google.com]

- 5. 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile|CAS 143612-79-7 [benchchem.com]

- 6. Piperazine synthesis [organic-chemistry.org]

Application Note: In Vitro Characterization of 3-(4-piperazin-1-ylbutyl)-1H-indole Binding Affinity at the 5-HT1A Receptor

Abstract & Scientific Rationale

The compound 3-(4-piperazin-1-ylbutyl)-1H-indole represents a "privileged scaffold" in neuropsychopharmacology. It structurally combines an indole core (mimicking serotonin) with a piperazine moiety via a butyl linker. This pharmacophore is characteristic of "Long-Chain Arylpiperazines" (LCAPs), a class of drugs that includes Vilazodone and Buspirone .

While this scaffold may exhibit promiscuity across Dopamine D2 and 5-HT

This protocol details the displacement of the agonist radioligand [

Experimental Workflow

The following diagram illustrates the critical path for the binding event, emphasizing the competition between the "Test Compound" (3-(4-piperazin-1-ylbutyl)-1H-indole) and the "Radioligand" for the orthosteric binding site of the GPCR.

Figure 1: Workflow of the Radioligand Competition Assay. The mechanism highlights the competitive displacement required to calculate affinity.

Materials & Reagents

Biological Materials[1][2][3]

-

Receptor Source: Membranes from CHO-K1 cells stably expressing the human 5-HT

receptor (h5-HT-

Note: Rat brain homogenate (hippocampus) can be used, but recombinant cells provide higher receptor density (

) and cleaner signal-to-noise ratios.

-

-

Radioligand: [

H]-8-OH-DPAT (Specific Activity: ~100-170 Ci/mmol).-

Concentration: 0.5 – 1.0 nM final (approx. equal to its

).

-

-

Non-Specific Binding (NSB) Definition: 10

M Serotonin (5-HT) or 10

Buffer Systems

-

Standard Binding Buffer: 50 mM Tris-HCl, 10 mM MgSO

, 0.5 mM EDTA, 0.1% Ascorbic Acid, pH 7.4.-

Critical Insight:Ascorbic acid is mandatory to prevent oxidation of the indole moiety in your test compound and the reference serotonin. Magnesium (Mg

) is required to stabilize the receptor's high-affinity agonist state.

-

Compound Handling

-

Test Compound: 3-(4-piperazin-1-ylbutyl)-1H-indole.

-

Vehicle: 100% DMSO (Stock), diluted to <1% final in assay.

-

Solubility Note: The butyl-piperazine chain increases lipophilicity. Ensure the stock is fully dissolved (sonicate if necessary).

Detailed Protocol

Step 1: Plate Preparation

Use 96-well polypropylene deep-well plates for the reaction to minimize non-specific sticking of the lipophilic indole.

Pipetting Scheme (Total Volume: 250

| Well Type | Binding Buffer ( | NSB Agent ( | Test Compound ( | Radioligand ( | Membrane ( |

| Total Binding (TB) | 150 | - | - | 50 | 50 |

| Non-Specific (NSB) | 100 | 50 (5-HT) | - | 50 | 50 |

| Test Sample | 100 | - | 50 (Dilution) | 50 | 50 |

Step 2: Incubation

-

Add reagents in the order listed above. Add membranes last to initiate the reaction.

-

Seal the plate and shake gently (200 rpm) for 1 minute to mix.

-

Incubate for 60 minutes at Room Temperature (25°C).

-

Why? 5-HT

kinetics are relatively fast; 60 minutes ensures equilibrium is reached without significant receptor degradation.

-

Step 3: Termination (Filtration)

-

Pre-soak Filters: Use GF/B or GF/C glass fiber filters soaked in 0.3% Polyethyleneimine (PEI) for at least 1 hour.

-

Crucial: Piperazine derivatives are positively charged at pH 7.4. They stick to glass fibers. PEI coats the filter with positive charge, repelling the ligand and reducing filter background noise.

-

-

Harvest: Use a 96-well vacuum harvester (e.g., PerkinElmer FilterMate).

-

Wash: Aspirate the reaction mix and rapidly wash filters 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

-

Dry & Count: Dry filters, add liquid scintillant, and count in a MicroBeta or TopCount counter.

Data Analysis & Validation

Calculating % Inhibition

For each concentration of the test compound:

Determining Affinity ( )

Fit the data to a one-site competition model (Sigmoidal Dose-Response) to find the

-

= Concentration of [

- = Dissociation constant of the radioligand (determined previously via Saturation Binding, typically ~1.0 nM for 8-OH-DPAT).

Acceptance Criteria (Self-Validation)

-

Z-Factor: Must be > 0.5 for the assay to be considered robust.

-

Specific Binding Window: (Total Binding - NSB) / Total Binding should be > 80%.

-

Reference Standard: Run a curve for Buspirone or Serotonin alongside your test compound. Buspirone should yield a

of approximately 10–30 nM.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Non-Specific Binding | Cationic sticking to filters. | Ensure filters are soaked in 0.3% PEI. Wash with ice-cold buffer to prevent desorption. |

| Low Total Counts | Radioligand degradation or low receptor density. | Check specific activity of isotope. Ensure membranes were stored at -80°C and not freeze-thawed repeatedly. |

| Steep Hill Slope (>1.2) | Ligand depletion or insolubility. | Ensure <10% of the radioligand is bound. Check solubility of the indole compound in the assay buffer; precipitates cause artifacts. |

| Oxidation | Indole ring degradation. | Freshly prepare Ascorbic Acid (0.1%) in the buffer immediately before use. |

References

-

NIMH Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocol Book: Radioligand Binding Assays (5-HT1A). University of North Carolina at Chapel Hill.[1] [Link]

-

IUPHAR/BPS Guide to Pharmacology. 5-HT1A Receptor Ligands and Affinity Data. [Link]

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

) and the concentration of inhibitor which causes 50 per cent inhibition (

Sources

Application Note: Dosing & Experimental Guidelines for 3-(4-piperazin-1-ylbutyl)-1H-indole

This Application Note is structured to provide a comprehensive, self-validating guide for the use of 3-(4-piperazin-1-ylbutyl)-1H-indole in rodent models.

Functional Class: 5-HT6 Receptor Agonist / Partial Agonist Primary Application: Cognitive Enhancement, Memory Consolidation, and Neuroplasticity Research

Compound Profile & Mechanism of Action

3-(4-piperazin-1-ylbutyl)-1H-indole belongs to the indole-alkyl-piperazine class of ligands. It is pharmacologically characterized as a high-affinity ligand for the serotonin 5-HT6 receptor.[1] Unlike many serotonergic targets that are Gq or Gi/o coupled, the 5-HT6 receptor is positively coupled to the Gs protein, making this compound a potent modulator of intracellular cAMP signaling and downstream cognitive pathways.

Mechanism of Action (Signaling Cascade)

The therapeutic potential of this compound lies in its ability to activate the cAMP-PKA-CREB pathway, which promotes the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for long-term potentiation (LTP) and memory formation.

Figure 1: Signal transduction pathway of 5-HT6 agonism leading to cognitive enhancement.

Formulation & Stability

The chemical structure contains a lipophilic indole core and a basic secondary amine (piperazine). This duality dictates specific formulation requirements to ensure bioavailability and stability.

Solubility Profile

-

Free Base: Poorly soluble in neutral water/saline. Requires acidification.

-

Salt Forms (HCl, Maleate): Highly soluble in water/saline.

Preparation Protocol (Self-Validating)

Objective: Create a 1 mg/mL clear solution for Intraperitoneal (IP) injection.

-

Weighing: Weigh the required amount of 3-(4-piperazin-1-ylbutyl)-1H-indole.

-

Acidification (If Free Base):

-

Add 1.0 molar equivalent of 0.1 M Tartaric Acid or Acetic Acid.

-

Vortex for 2 minutes. The solution should become clear.

-

Validation Check: If the solution remains cloudy, add 0.1 M acid dropwise until clear, but do not exceed pH < 4.0 to prevent injection site irritation.

-

-

Dilution: Bring to final volume with sterile 0.9% Saline.

-

pH Adjustment: Check pH. If < 4.5, adjust carefully with dilute NaOH to pH ~5.5–6.0.

-

Sterilization: Filter through a 0.22 µm PES membrane syringe filter.

-

Stability: Fresh preparation is recommended. If storage is necessary, aliquot and freeze at -20°C (stable for < 1 week).

Dosing Guidelines

The following doses are derived from pharmacokinetic scaling of similar 5-HT6 agonists (e.g., E-6801, WAY-181187) in rodent models.

Recommended Dose Ranges

| Species | Route | Acute Dose (Single) | Chronic Dose (Repeated) | Pre-Test Interval |

| Mouse (C57BL/6) | IP | 1 – 5 mg/kg | 1 – 3 mg/kg | 30 min |

| Rat (Wistar/SD) | IP | 3 – 10 mg/kg | 2.5 – 5 mg/kg | 30–45 min |

| Rat | PO (Oral) | 10 – 30 mg/kg | 10 – 20 mg/kg | 60 min |

Pharmacokinetic Considerations

-

Bioavailability (F): Moderate (~20–40% oral). IP administration bypasses first-pass metabolism, ensuring higher consistency in behavioral assays.

-

Half-Life (

): Estimated at 1.5 – 2.5 hours in rats. -

Blood-Brain Barrier (BBB): High penetrance due to the indole scaffold.

-

Biphasic Effect: 5-HT6 agonists often exhibit an "Inverted-U" dose-response curve. Higher doses (>10 mg/kg IP) may lose efficacy due to off-target binding (e.g., 5-HT2A) or receptor desensitization.

Experimental Protocols

Protocol A: Novel Object Recognition (NOR) Test

The NOR test is the gold-standard assay for validating the cognitive effects of 5-HT6 ligands. It relies on the rodent's innate preference for novelty.[2]

Experimental Workflow:

Figure 2: Workflow for Pre-training administration in the Novel Object Recognition task.

Step-by-Step Procedure:

-

Habituation: Allow animals to explore the empty arena for 10 minutes/day for 2 days to reduce anxiety.

-

Drug Administration: Administer 3 mg/kg (Rat) or 1.5 mg/kg (Mouse) IP 30 minutes prior to the Acquisition phase (T1).

-

Control Group: Administer Vehicle (Acidified Saline) matched by volume (e.g., 2 mL/kg).

-

-

Acquisition (T1): Place two identical objects (A + A) in the arena. Record exploration time for 5–10 minutes.[2][3]

-

Inclusion Criteria: Animals must explore both objects for >10 seconds total.

-

-

Inter-Trial Interval (ITI): Return animal to home cage.

-

Retrieval (T2): Place one familiar object (A) and one novel object (B) in the arena. Record exploration for 5 minutes.

-

Data Analysis: Calculate the Discrimination Index (DI).

-

Interpretation: A positive DI indicates memory retention. 5-HT6 agonists typically reverse drug-induced amnesia (e.g., Scopolamine or MK-801 induced) or enhance natural memory in long ITIs.

-

Protocol B: Pharmacokinetic (PK) Validation

Before extensive behavioral testing, validate the exposure in your specific strain.

-

Dose: 5 mg/kg IP.[6]

-

Sampling Points: 15, 30, 60, 120, 240, and 480 minutes post-dose.

-

Matrix: Plasma (heparinized) and Brain tissue (striatum/hippocampus).

-

Analysis: LC-MS/MS.

-

Target: Brain/Plasma ratio > 0.5 indicates good CNS penetration.

-

Safety & Handling

-

Hazard Identification: Irritant. Potential serotonergic activity implies caution regarding Serotonin Syndrome if combined with MAOIs or SSRIs.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the powder in a fume hood to avoid inhalation.

-

Disposal: Dispose of as hazardous chemical waste (P-listed equivalent due to biological activity).

References

-

5-HT6 Receptor Agonists in Cognition

- Title: 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm.

- Source: British Journal of Pharmacology (via NCBI).

-

URL:[Link]

-

Novel Object Recognition Protocol

-

Pharmacokinetics of Indole Derivatives

- Title: Pharmacokinetics and interspecies scaling of novel indole-based drugs.

- Source: Semantic Scholar / PubMed.

-

URL:[Link] (Proxy for general indole PK methodology).

-

Chemical Properties (PubChem)

Sources

- 1. mdpi.com [mdpi.com]